1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a triazole ring substituted with a methyl group and an ethanone moiety with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Substitution Reactions: The triazole ring is then substituted with a methyl group.
Formation of the Ethanone Moiety: The ethanone moiety is introduced through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and methylamino group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-1,2,3-Triazol-4-yl)-2-(methylamino)ethan-1-one: Lacks the methyl group on the triazole ring.
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-aminoethan-1-one: Lacks the methyl group on the amino moiety.
Uniqueness
1-(1-Methyl-1H-1,2,3-triazol-4-yl)-2-(methylamino)ethan-1-one is unique due to the presence of both a methyl group on the triazole ring and a methylamino group on the ethanone moiety. These structural features may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C6H10N4O |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-(methylamino)-1-(1-methyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H10N4O/c1-7-3-6(11)5-4-10(2)9-8-5/h4,7H,3H2,1-2H3 |
InChI Key |
DJQLMVGMVSGTFY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)C1=CN(N=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.